2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
“2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a chemical compound with the CAS number 2219419-53-9 . It is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
Synthesis Analysis
The synthesis of this compound and its derivatives involves sequential site-selective cross-coupling reactions . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C7H4BrN5/c8-4-2-11-7-5 (1-9)6 (10)12-13 (7)3-4/h2-3H, (H2,10,12)
. Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.05 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- BMP Receptor Kinase Inhibitors : 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . These kinases play crucial roles in cell signaling pathways, making them attractive targets for drug development.
Energetic Materials Research
- Heat-Resistant Explosives : Researchers are actively exploring heat-resistant explosives that are easy to synthesize. The unique structure of 2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile may offer advantages in this field, potentially leading to safer and more effective explosive materials .
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-4-2-11-7-5(1-9)6(10)12-13(7)3-4/h2-3H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGJULCOATZOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile |
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